N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine
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Overview
Description
N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine is an organic compound that features a tetrazole ring substituted with a 4-bromobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves the following steps:
Preparation of 4-bromobenzyl bromide: This can be achieved by bromination of 4-bromotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting sodium azide with an appropriate nitrile under acidic conditions.
Coupling reaction: The final step involves the nucleophilic substitution of the tetrazole ring with 4-bromobenzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The tetrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products
Substitution reactions: Products include various substituted benzyl derivatives depending on the nucleophile used.
Oxidation reactions: Products include oxidized forms of the tetrazole ring.
Scientific Research Applications
N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It can be used to study the interactions of tetrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The bromobenzyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
4-bromobenzyl bromide: A precursor in the synthesis of N-(4-bromobenzyl)-N-(1-methyl-1H-tetraazol-5-yl)amine.
1-methyl-1H-tetrazole: A simpler tetrazole derivative without the bromobenzyl group.
Uniqueness
This compound is unique due to the presence of both the tetrazole ring and the 4-bromobenzyl group, which confer specific chemical and biological properties that are not found in simpler tetrazole derivatives .
Properties
Molecular Formula |
C9H10BrN5 |
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Molecular Weight |
268.11g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H10BrN5/c1-15-9(12-13-14-15)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,12,14) |
InChI Key |
CJLRJMCLIKGNHR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)Br |
Canonical SMILES |
CN1C(=NN=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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